3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide
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Overview
Description
3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide is an organic compound that features a hydroxyl group, a methoxyphenyl group, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylamine with 3-hydroxybut-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methoxyphenylamine in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add 3-hydroxybut-2-enoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2-methoxyphenyl)but-2-enamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-methoxyphenyl)but-2-enamide: Features a hydroxyl group, a methoxyphenyl group, and an amide group.
3-Hydroxy-N-(2-methoxyphenyl)but-2-enoate: Similar structure but with an ester group instead of an amide group.
3-Hydroxy-N-(2-methoxyphenyl)but-2-enone: Similar structure but with a ketone group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
65483-86-5 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-7,13H,1-2H3,(H,12,14) |
InChI Key |
ITWULFKPQQMRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1OC)O |
Origin of Product |
United States |
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